Superior Antiproliferative Activity on MCF-7 Breast Cancer Cells versus Closest Structural Analogs
Antitumor agent-46 (Compound 2h) demonstrates the highest antiproliferative potency against MCF-7 breast adenocarcinoma cells among all silibinin-series carbamate derivatives evaluated in the original medicinal chemistry study. Direct comparison within the same CCK-8 assay platform reveals that Compound 2h (IC50 = 2.08 µM) is approximately 2.7-fold more potent than Compound 3h (IC50 = 5.54 µM), 3.3-fold more potent than Compound 3f (IC50 = 6.84 µM), and at least 4.4-fold more potent than Compound 2g (IC50 > 9.09 µM, based on 2g showing IC50 = 9.09 µM against NCI-H1299 rather than MCF-7, indicating reduced MCF-7 efficacy) [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 2.08 µM (MCF-7 cells) |
| Comparator Or Baseline | Compound 3h: 5.54 µM; Compound 3f: 6.84 µM; Compound 2g: >9.09 µM (extrapolated from NCI-H1299 data) |
| Quantified Difference | 2.7-fold more potent than 3h; 3.3-fold more potent than 3f; ≥4.4-fold more potent than 2g |
| Conditions | CCK-8 assay, MCF-7 human breast adenocarcinoma cell line |
Why This Matters
This intra-series potency advantage is essential for selecting the optimal tool compound for MCF-7 breast cancer studies and ensures reproducible antiproliferative readouts at lower working concentrations.
- [1] Wu Q, Zeng J, Dong J. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups. Med Chem Res. 2022;31(4):533-544. View Source
